molecular formula C12H13F2N3 B11744797 [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11744797
M. Wt: 237.25 g/mol
InChI Key: IGQISLBBYBAKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,3-Difluorophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound of interest in medicinal and agricultural chemistry research. This amine derivative features a 2,3-difluorophenyl group linked via a methanamine bridge to a 1-methyl-1H-pyrazole ring. The structural motif of a fluorinated aryl group combined with a methylpyrazole is common in the development of bioactive molecules . The presence of fluorine atoms is a strategic modification in drug design, known to influence the compound's lipophilicity, metabolic stability, and bioavailability . The 1-methyl-1H-pyrazole moiety is a significant pharmacophore observed in several active compounds. For instance, 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have demonstrated promising antifungal and antibacterial activities in recent studies, showing efficacy against pathogens like Valsa mali and Pseudomonas syringae . Furthermore, the related chemical scaffold of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a well-known intermediate in commercial succinate dehydrogenase inhibitor (SDHI) fungicides , suggesting potential research applications for this compound in exploring similar mechanisms of action. The primary research applications for this compound are as a key synthetic intermediate or a lead structure in the design and synthesis of novel molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly not for human or veterinary consumption.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H13F2N3/c1-17-10(5-6-16-17)8-15-7-9-3-2-4-11(13)12(9)14/h2-6,15H,7-8H2,1H3

InChI Key

IGQISLBBYBAKAL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination is a widely used method for constructing secondary amines. For this compound, the protocol involves reacting (2,3-difluorophenyl)methanamine with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (STAB) are preferred due to their selectivity in acidic conditions.

Example Procedure :

  • Reactants :

    • (2,3-Difluorophenyl)methanamine (1.0 equiv)

    • 1-Methyl-1H-pyrazole-5-carbaldehyde (1.1 equiv)

  • Solvent : Dichloromethane (DCM) or methanol

  • Catalyst : Acetic acid (10 mol%)

  • Reducing Agent : NaBH3_3CN (1.5 equiv)

  • Conditions : Stirring at room temperature for 12–24 hours.

  • Yield : 65–78% after column chromatography.

Advantages and Limitations

  • Advantages : High functional group tolerance, mild conditions.

  • Limitations : Requires anhydrous conditions; over-reduction of the aldehyde may occur if excess borohydride is used.

Nucleophilic Substitution

Alkylation of Pyrazole Amine

This method involves the reaction of (2,3-difluorophenyl)methyl halide (e.g., chloride or bromide) with (1-methyl-1H-pyrazol-5-yl)methylamine . The process is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Example Procedure :

  • Reactants :

    • (2,3-Difluorophenyl)methyl chloride (1.2 equiv)

    • (1-Methyl-1H-pyrazol-5-yl)methylamine (1.0 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : DMF

  • Conditions : Heating at 80°C for 6–8 hours.

  • Yield : 70–82% after recrystallization.

Side Reactions and Mitigation

  • Competitive Elimination : Minimized by using a slight excess of the amine.

  • Purification : Silica gel chromatography or recrystallization from ethanol/hexane.

Mitsunobu Reaction

Coupling of Alcohol Precursors

The Mitsunobu reaction enables the formation of the C–N bond between (2,3-difluorophenyl)methanol and (1-methyl-1H-pyrazol-5-yl)methanol using a phosphine reagent and diazo compound.

Example Procedure :

  • Reactants :

    • (2,3-Difluorophenyl)methanol (1.0 equiv)

    • (1-Methyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

  • Reagents : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Stirring at 0°C to room temperature for 4–6 hours.

  • Yield : 55–60% after purification.

Challenges

  • Cost : High reagent expense limits industrial scalability.

  • Byproducts : Triphenylphosphine oxide requires careful removal.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination65–78>95HighModerate
Nucleophilic Substitution70–82>98HighHigh
Mitsunobu Reaction55–6090–92LowLow

Key Insights :

  • Nucleophilic substitution offers the best balance of yield and scalability.

  • Reductive amination is preferable for lab-scale synthesis due to milder conditions.

Emerging Strategies

Flow Chemistry

Recent advances in continuous-flow systems have enabled rapid mixing and precise temperature control, reducing reaction times for reductive amination by 50%.

Enzymatic Catalysis

Preliminary studies suggest that transaminases can catalyze the formation of the target amine from ketone precursors, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In the field of organic chemistry, [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions.

Biology

The compound is utilized in the development of bioactive molecules, particularly in medicinal chemistry. Its interactions with biological targets make it a candidate for research into new pharmaceuticals aimed at treating various diseases. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways.

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Its ability to modulate biological pathways positions it as a promising candidate for drug development, particularly in targeting diseases such as cancer and inflammatory disorders. The mechanism of action often involves inhibition of key signaling pathways that contribute to disease progression.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives containing pyrazole have shown efficacy against various cancer cell lines by inhibiting specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amineHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives can combat bacterial infections effectively.

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases by modulating the NF-kB pathway.

Mechanism of Action

The mechanism of action of [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Containing Amines

The compound’s structural analogs differ primarily in the aryl group or heterocyclic system. Key examples include:

Compound Name/Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
[(2,3-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine 2,3-Difluorophenylmethyl, 1-methylpyrazol-5-ylmethyl ~265.26 (estimated) Intermediate in API synthesis EP 4374877
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine 3-Bromophenylmethyl ~295.15 Life science research American Elements
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine Methyl, 1-methylpyrazol-5-ylmethyl ~139.18 Organic synthesis building block Thermo Scientific
{[1-(2,2-Difluoroethyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine Triazole core, difluoroethyl ~301.28 (estimated) Undisclosed (structural complexity suggests drug candidate) Unspecified source

Key Observations:

  • Fluorination Effects: The 2,3-difluorophenyl group enhances lipophilicity and electron-withdrawing properties compared to non-fluorinated analogs like the 3-bromophenyl variant .

Comparison with Fluorinated Drug Candidates

Several fluorinated compounds with structural similarities demonstrate therapeutic relevance:

Compound Name Core Structure Key Features Application Reference
Goxalapladib 2,3-Difluorophenethyl, naphthyridine High molecular weight (718.80 g/mol), complex scaffold Atherosclerosis treatment Pharm Forum
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Benzimidazole, trifluoromethyl groups LC/MS m/z 627.5 (M+H⁺) Undisclosed (likely kinase inhibitor) EP 1,926,722 B1

Pharmacological Insights:

  • Fluorinated Aryl Groups : Both the target compound and goxalapladib use fluorinated aryl motifs to enhance bioavailability and target affinity. However, the ethyl linker in goxalapladib may confer longer half-life compared to the methyl linker in the target amine.
  • Scaffold Complexity : The target compound serves as an intermediate in synthesizing pyrrolo-pyridazine carboxamides (e.g., Example 5 in EP 4,374,877 ), which are designed for high-resolution crystallography and biological activity studies.

Biological Activity

[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound with the molecular formula C12H13F2N3 and a molecular weight of 237.25 g/mol. This compound is characterized by its unique structure, which includes a difluorophenyl group and a pyrazolyl moiety. Its biological activity has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The compound's structure can significantly influence its biological properties. Here’s a representation of its key features:

Feature Description
Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
Key Functional Groups Difluorophenyl and pyrazolyl groups

Research suggests that [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine may act as an inhibitor of specific enzymes or receptors. This modulation of biological pathways could be beneficial in treating various diseases, particularly those where precise control over biological functions is required. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with targets.

Biological Activity

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can be crucial in metabolic pathways. For example, it may inhibit alpha-amylase, a key enzyme in carbohydrate metabolism.
  • Antifungal Activity : Related compounds have demonstrated antifungal properties against strains such as Aspergillus niger and Penicillium digitatum, suggesting that [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine may possess similar activities .
  • Anticancer Potential : The structural similarities with other pyrazole derivatives indicate a potential for anticancer activity, as many pyrazole-based compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

A review of the literature reveals several relevant findings:

  • Alpha-Amylase Inhibition : A study reported IC50 values for related compounds ranging from 1.34×1011.34\times 10^{-1} to 1.2×1021.2\times 10^{-2} mg/mL, indicating that derivatives of pyrazole can effectively inhibit alpha-amylase better than conventional inhibitors like acarbose .
  • Antifungal Testing : Compounds with similar structures were tested against multiple fungal strains, showing inhibition zones between 12 mm to 16 mm, suggesting effective antifungal activity .

Comparative Analysis

To better understand the biological activity of [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, it is useful to compare it with related compounds:

Compound Name Molecular Formula Biological Activity
3-(2,3-Difluorophenyl)-1-methyl-1H-pyrazol-5-amineC12H12F2N4Potential anticancer and antifungal activity
[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl][(2,4-difluorophenyl)ethyl]amineC13H14ClF2N3Exhibits different reactivity patterns

Q & A

Q. What are the optimal synthetic routes for [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between (2,3-difluorophenyl)methylamine and 1-methyl-1H-pyrazole-5-carbaldehyde. Key steps:

  • Precursor Preparation : Use brominated or fluorinated benzyl halides (e.g., 2,3-difluorobenzyl bromide) for alkylation reactions .
  • Reductive Amination : Employ NaBH₃CN or Pd/C-H₂ for selective reduction of Schiff bases .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC (Rf ~0.3–0.5) and confirm with NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for fluorinated aromatic protons (δ 6.8–7.2 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm). Use HSQC/HMBC for connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₂H₁₃F₂N₃: 262.10) and fragmentation patterns .
  • IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine atoms .
  • Hydrogen Bonding Analysis : Identify intramolecular C-H⋯N/F interactions stabilizing the conformation. Compare with DFT-optimized geometries .
  • Data Interpretation : Use WinGX/ORTEP for visualization and Mercury for packing diagrams. Metrics: Bond angles (C-F: ~118°) and torsional strain in the difluorophenyl group .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311G(d,p)) : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV). Use Mulliken charges to identify nucleophilic sites (pyrazole N-atoms) .
  • Electrostatic Potential (ESP) Maps : Highlight electron-deficient regions near fluorine atoms, guiding derivatization for enhanced bioactivity .
  • Thermodynamic Properties : Compute Gibbs free energy (ΔG ~ -1200 kJ/mol) and enthalpy (ΔH ~ -1150 kJ/mol) to assess stability .

Q. How do structural modifications impact biological activity?

Methodological Answer:

  • SAR Studies : Replace fluorine with Cl/CH₃ to evaluate enzyme inhibition (e.g., kinase assays). Pyrazole methylation reduces metabolic degradation .
  • Docking Simulations (AutoDock Vina) : Model interactions with CYP450 enzymes (binding affinity ΔG ~ -8.5 kcal/mol). Key residues: Phe120, Tyr307 .
  • In Vitro Testing : Screen against cancer cell lines (IC₅₀ ~ 10–50 µM) and compare with analogs lacking difluorophenyl groups .

Data Contradictions and Resolution

Q. Conflicting reports on regioselectivity in pyrazole alkylation—how to resolve?

Methodological Answer:

  • Control Experiments : Use ¹H NMR to track N- vs. C-alkylation. For 1-methylpyrazole, N-alkylation dominates (>90%) under basic conditions (K₂CO₃/DMF) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm bonding via HSQC .
  • Theoretical Insights : DFT shows lower activation energy (~15 kJ/mol) for N-alkylation due to lone pair availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.